4-(4,4-Difluoropiperidin-1-yl)-5-iodopyrimidine
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Overview
Description
4-(4,4-Difluoropiperidin-1-yl)-5-iodopyrimidine is an organic compound that features a pyrimidine ring substituted with an iodine atom at the 5-position and a 4,4-difluoropiperidin-1-yl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4-Difluoropiperidin-1-yl)-5-iodopyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors such as amidines and β-dicarbonyl compounds.
Introduction of the Iodine Atom: The iodine atom can be introduced via an iodination reaction using reagents like iodine or N-iodosuccinimide (NIS) under mild conditions.
Attachment of the 4,4-Difluoropiperidin-1-yl Group: The 4,4-difluoropiperidin-1-yl group can be attached through a nucleophilic substitution reaction, where the pyrimidine ring is treated with 4,4-difluoropiperidine in the presence of a suitable base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4,4-Difluoropiperidin-1-yl)-5-iodopyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as dimethylformamide (DMF).
Major Products Formed
Substitution Reactions: Formation of azido or cyano derivatives.
Oxidation Reactions: Formation of oxidized derivatives with altered functional groups.
Reduction Reactions: Formation of reduced derivatives with altered functional groups.
Coupling Reactions: Formation of more complex molecules with extended conjugation or additional functional groups.
Scientific Research Applications
4-(4,4-Difluoropiperidin-1-yl)-5-iodopyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential drug candidates, particularly in the development of kinase inhibitors and other therapeutic agents.
Biological Research: The compound can be used to study the biological activity of pyrimidine derivatives and their interactions with biological targets.
Chemical Biology: It serves as a probe to investigate cellular pathways and molecular mechanisms.
Industrial Applications: The compound can be used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(4,4-Difluoropiperidin-1-yl)-5-iodopyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
- 4-(4,4-Difluoropiperidin-1-yl)-5-fluoropyrimidine
- 4-(4,4-Difluoropiperidin-1-yl)-5-chloropyrimidine
- 4-(4,4-Difluoropiperidin-1-yl)-5-bromopyrimidine
Uniqueness
4-(4,4-Difluoropiperidin-1-yl)-5-iodopyrimidine is unique due to the presence of both the iodine atom and the 4,4-difluoropiperidin-1-yl group. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential for forming complex molecules through coupling reactions. Additionally, the difluoropiperidinyl group can enhance the compound’s biological activity and stability.
Properties
IUPAC Name |
4-(4,4-difluoropiperidin-1-yl)-5-iodopyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2IN3/c10-9(11)1-3-15(4-2-9)8-7(12)5-13-6-14-8/h5-6H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZVCGJUFJQLPOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C2=NC=NC=C2I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2IN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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